molecular formula C16H13BrClNO4 B6121447 (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate

(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate

Cat. No.: B6121447
M. Wt: 398.6 g/mol
InChI Key: KUNLWLADCQEQAX-UFWORHAWSA-N
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Description

(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate is an organic compound that features a combination of aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate typically involves the following steps:

    Formation of the Schiff Base: The reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative forms a Schiff base through a condensation reaction.

    Esterification: The Schiff base is then reacted with (4-chlorophenyl)methyl chloroacetate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetate
  • (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]propanoate
  • (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanoate

Uniqueness

The uniqueness of (4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromine and hydroxyl groups provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO4/c17-13-3-6-15(20)12(7-13)8-19-23-10-16(21)22-9-11-1-4-14(18)5-2-11/h1-8,20H,9-10H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNLWLADCQEQAX-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CON=CC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CO/N=C/C2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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